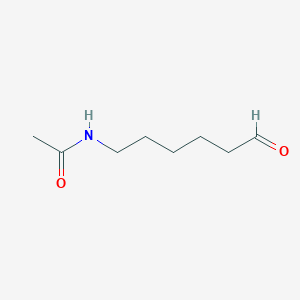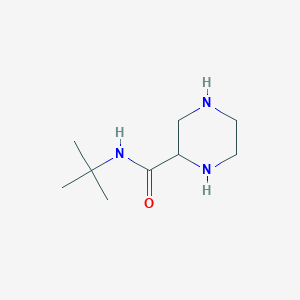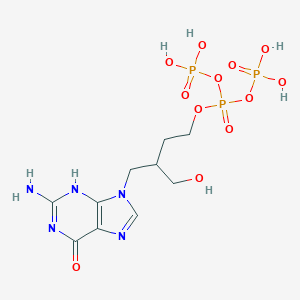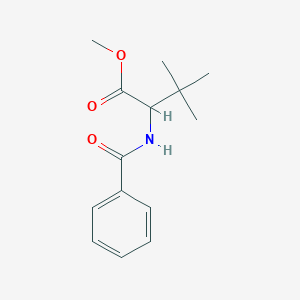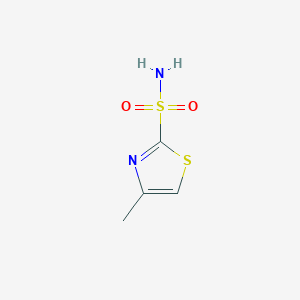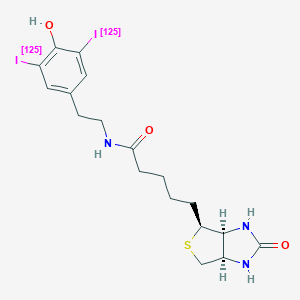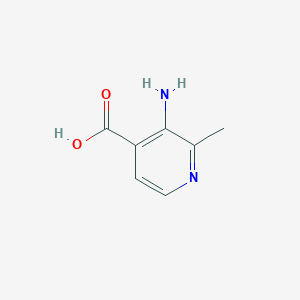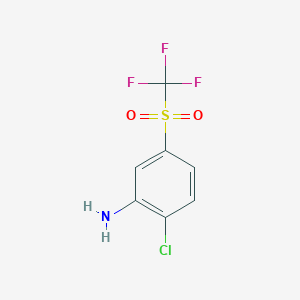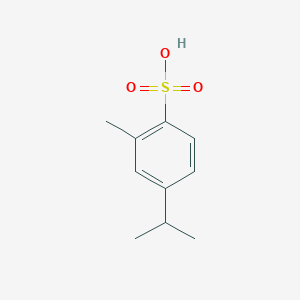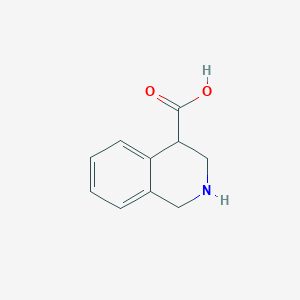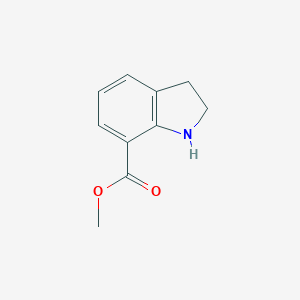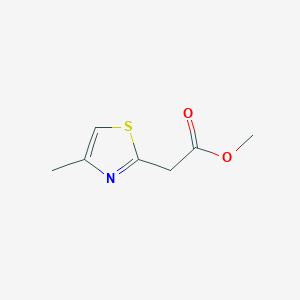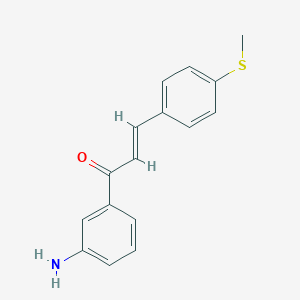
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one, also known as AMPP, is a synthetic compound that belongs to the class of chalcones. It has been studied for its potential therapeutic properties in various scientific research studies.
Mechanism Of Action
The mechanism of action of (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. The exact mechanism of action of (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one in antimicrobial activity is not well understood, but it is believed to involve the disruption of bacterial cell membrane integrity.
Biochemical And Physiological Effects
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In cancer research, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inflammation is a key factor in many diseases, and (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In antimicrobial activity, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death.
Advantages And Limitations For Lab Experiments
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities, making it a versatile compound for various research applications. However, there are also limitations to using (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its exact mode of action. Additionally, its potential toxicity and side effects need to be further studied.
Future Directions
There are several future directions for research on (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one. One area of research could be to further elucidate its mechanism of action in cancer cells, inflammation, and antimicrobial activity. Another area of research could be to study its potential toxicity and side effects in vivo. Additionally, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one could be further modified to improve its therapeutic properties and reduce its potential toxicity. Overall, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has shown promising therapeutic potential in various scientific research studies, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one involves the condensation of 3-aminoacetophenone and 4-methylthiobenzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through the formation of an enamine intermediate, which undergoes a Michael addition reaction with the aldehyde to form the chalcone product. The product is then purified by recrystallization to obtain a pure form of (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one.
Scientific Research Applications
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer research, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a key factor in many diseases, and (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has also been shown to have antimicrobial activity against various bacterial strains.
properties
CAS RN |
121646-08-0 |
|---|---|
Product Name |
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
Molecular Formula |
C16H15NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H15NOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,17H2,1H3/b10-7+ |
InChI Key |
MGWUMZFAYGKELJ-JXMROGBWSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N |
SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)
